molecular formula C12H21O4- B15134979 Octanedioic acid, 1-(1,1-dimethylethyl) ester

Octanedioic acid, 1-(1,1-dimethylethyl) ester

Cat. No.: B15134979
M. Wt: 229.29 g/mol
InChI Key: BONUHUQZCZQQEN-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanedioic acid, 1-(1,1-dimethylethyl) ester typically involves the esterification of octanedioic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Octanedioic acid+tert-Butyl alcoholAcid catalystOctanedioic acid, 1-(1,1-dimethylethyl) ester+Water\text{Octanedioic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Octanedioic acid+tert-Butyl alcoholAcid catalyst​Octanedioic acid, 1-(1,1-dimethylethyl) ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Octanedioic acid, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Octanedioic acid.

    Reduction: 1-(1,1-Dimethylethyl) octanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Octanedioic acid, 1-(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism by which octanedioic acid, 1-(1,1-dimethylethyl) ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release octanedioic acid and tert-butyl alcohol. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Octanedioic acid, dimethyl ester: Another ester derivative of octanedioic acid, where both carboxylic acid groups are esterified with methyl groups.

    Octanedioic acid, 1-(1,1-dimethylethyl) 8-methyl ester: A similar compound with an additional methyl group on the octanedioic acid backbone.

Uniqueness

Octanedioic acid, 1-(1,1-dimethylethyl) ester is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it distinct from other ester derivatives and can affect its behavior in chemical reactions and applications.

Properties

Molecular Formula

C12H21O4-

Molecular Weight

229.29 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoate

InChI

InChI=1S/C12H22O4/c1-12(2,3)16-11(15)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14)/p-1

InChI Key

BONUHUQZCZQQEN-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCC(=O)[O-]

Origin of Product

United States

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